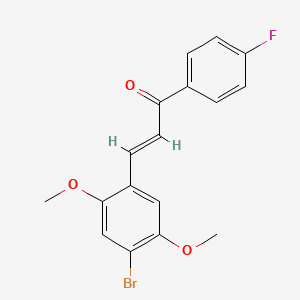

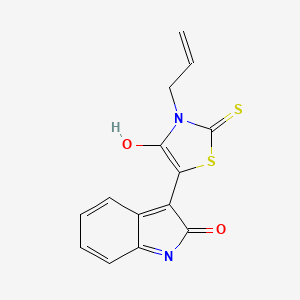

![molecular formula C22H14F7N5O B10855052 N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)

N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RP-6685 is a potent and selective inhibitor of DNA polymerase theta (Polθ), an enzyme involved in DNA repair processes. This compound has shown significant promise in preclinical studies, particularly in targeting cancers with BRCA mutations, such as breast and ovarian cancers .

Preparation Methods

The synthesis of RP-6685 involves a high-throughput screening campaign of 350,000 compounds, which identified an 11 micromolar hit. This led to the development of the N2-substituted fused pyrazolo series. The structure-based drug design efforts, along with optimization of cellular potency and absorption, distribution, metabolism, and excretion (ADME) properties, ultimately led to the identification of RP-6685 . Specific synthetic procedures and reaction conditions are detailed in the supporting information of the referenced study .

Chemical Reactions Analysis

RP-6685 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RP-6685 has several scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of DNA polymerase theta and its role in DNA repair mechanisms.

Biology: It helps in understanding the biological pathways involving DNA polymerase theta and its impact on cellular processes.

Medicine: RP-6685 shows potential as a therapeutic agent for treating cancers with BRCA mutations.

Mechanism of Action

RP-6685 exerts its effects by inhibiting the DNA polymerase activity of Polθ. This enzyme is involved in the repair of DNA double-strand breaks through a process known as microhomology-mediated end joining. By inhibiting Polθ, RP-6685 prevents the repair of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancers with BRCA mutations, where the primary DNA repair pathways are already compromised .

Comparison with Similar Compounds

RP-6685 is compared with other similar compounds, such as:

Compound 46: Another amino heteroaryl compound that showed a good profile but was not as effective as RP-6685.

Compound 47: Similar to compound 46, it showed promise but did not match the efficacy of RP-6685.

The uniqueness of RP-6685 lies in its superior free exposure and efficacy in preclinical models, making it a more promising candidate for further development .

Properties

Molecular Formula |

C22H14F7N5O |

|---|---|

Molecular Weight |

497.4 g/mol |

IUPAC Name |

N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H14F7N5O/c23-14-3-6-16(7-4-14)34(9-1-2-15-5-8-19(30)33-32-15)20(35)11-18-17(22(27,28)29)10-13(12-31-18)21(24,25)26/h3-8,10,12H,9,11H2,(H2,30,33) |

InChI Key |

LHFFKHVGAKIDNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(CC#CC2=NN=C(C=C2)N)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

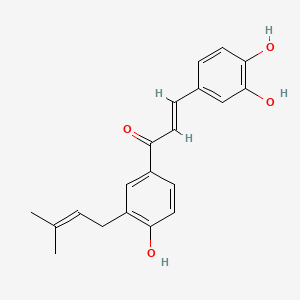

![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)

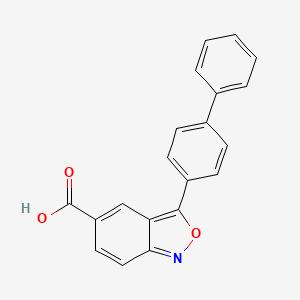

![3-Chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10854985.png)

![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)

![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)

![3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)

![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)

![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)

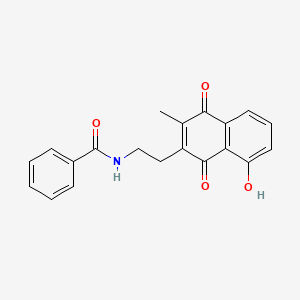

![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)

![6-[4-(1-Amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B10855051.png)